molecular formula C18H22ClNO5 B12391574 N-Methylhemeanthidine (chloride)

N-Methylhemeanthidine (chloride)

Cat. No.: B12391574
M. Wt: 367.8 g/mol
InChI Key: HREBYEGWZXGGQO-GMGHNNAHSA-M
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Description

N-Methylhemeanthidine (chloride) is a novel Amaryllidaceae alkaloid that has been isolated from the plant Zephyranthes candida. This compound has garnered significant attention due to its potent inhibitory activities against various cancer cells, particularly those from acute myeloid leukemia (AML) and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhemeanthidine (chloride) typically involves the extraction of the compound from Zephyranthes candida. The plant material is subjected to a series of extraction and purification steps to isolate the alkaloid.

Chemical Reactions Analysis

Types of Reactions

N-Methylhemeanthidine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving N-Methylhemeanthidine (chloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the reaction pathway .

Major Products

The major products formed from the reactions of N-Methylhemeanthidine (chloride) include various derivatives that exhibit enhanced biological activities. These derivatives are often tested for their efficacy against different cancer cell lines .

Comparison with Similar Compounds

N-Methylhemeanthidine (chloride) is structurally related to other Amaryllidaceae alkaloids, such as haemanthamine and haemanthidine. it exhibits a stronger growth inhibitory effect than these compounds against a mini-panel of tumor cells . The unique structure of N-Methylhemeanthidine (chloride) allows it to dock in the hydrophobic cavity within the NOTCH1 negative regulatory region, promoting NOTCH1 proteolytic cleavage .

List of Similar Compounds

  • Haemanthamine
  • Haemanthidine
  • N-Methyl-5,6-dihydroplicane
  • O-Methylnerinine
  • N-Ethoxycarbonylethylcrinasiadine
  • N-Ethoxycarbonylpropylcrinasiadine
  • N-Phenethylcrinasiadine
  • N-Isopentylcrinasiadine

Properties

Molecular Formula

C18H22ClNO5

Molecular Weight

367.8 g/mol

IUPAC Name

(1S,12S,13S,15S,18R)-15-methoxy-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol;chloride

InChI

InChI=1S/C18H22NO5.ClH/c1-19-8-16(20)18(4-3-10(22-2)5-15(18)19)12-7-14-13(23-9-24-14)6-11(12)17(19)21;/h3-4,6-7,10,15-17,20-21H,5,8-9H2,1-2H3;1H/q+1;/p-1/t10-,15+,16+,17?,18+,19+;/m1./s1

InChI Key

HREBYEGWZXGGQO-GMGHNNAHSA-M

Isomeric SMILES

C[N@+]12C[C@@H]([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-]

Canonical SMILES

C[N+]12CC(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-]

Origin of Product

United States

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